Ksdsc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

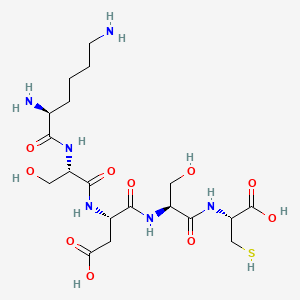

Ksdsc es un pentapéptido, lo que significa que está compuesto por cinco aminoácidos. La secuencia de this compound es Lisina-Serina-Ácido aspártico-Serina-Cisteína. Este compuesto está positivamente correlacionado con el ADN de horquilla que tiene bucles tetrámeros. Debido a esta correlación, this compound se utiliza como material de detección en sistemas de detección, particularmente en imágenes de resonancia de plasmones de superficie (SPRi) .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Ksdsc implica técnicas estándar de síntesis de péptidos. El proceso generalmente comienza con el método de síntesis en fase sólida, donde los aminoácidos se agregan secuencialmente a una cadena peptídica unida a una resina. Las condiciones de reacción incluyen el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt) para facilitar la formación de enlaces peptídicos. Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA) para producir el péptido final .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. La purificación del péptido sintetizado se logra mediante cromatografía líquida de alta resolución (HPLC), lo que garantiza una alta pureza para aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ksdsc experimenta varias reacciones químicas, que incluyen:

Oxidación: El residuo de cisteína en this compound puede sufrir oxidación para formar enlaces disulfuro.

Reducción: Los enlaces disulfuro formados se pueden reducir de nuevo a grupos tiol libres.

Sustitución: Los residuos de aminoácidos pueden participar en reacciones de sustitución, particularmente en las cadenas laterales.

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol son agentes reductores comunes.

Sustitución: Se pueden utilizar varios nucleófilos dependiendo de la reacción de sustitución específica que se desee.

Productos Principales Formados

Oxidación: Formación de péptidos unidos por disulfuro.

Reducción: Regeneración de grupos tiol libres.

Sustitución: Péptidos modificados con cadenas laterales alteradas.

Aplicaciones Científicas De Investigación

Ksdsc tiene una amplia gama de aplicaciones en la investigación científica:

Medicina: Se ha investigado su posible uso en herramientas de diagnóstico y aplicaciones terapéuticas.

Industria: Se utiliza en el desarrollo de biosensores y otras tecnologías de detección .

Mecanismo De Acción

Ksdsc ejerce sus efectos interactuando con el ADN de horquilla, mejorando la selectividad del sistema de detección. El péptido forma un complejo con el ADN, que luego se puede detectar mediante SPRi. Esta interacción es crucial para la detección precisa de moléculas diana específicas en diversas aplicaciones .

Comparación Con Compuestos Similares

Compuestos Similares

Otros péptidos: Péptidos similares como Rsdsc (Arginina-Serina-Ácido aspártico-Serina-Cisteína) y Gsdsc (Glicina-Serina-Ácido aspártico-Serina-Cisteína) comparten similitudes estructurales con Ksdsc.

Proteínas de unión a odorantes: Estas proteínas también interactúan con moléculas específicas y se utilizan en sistemas de detección.

Singularidad de this compound

This compound es único debido a su secuencia específica y su alta selectividad cuando se combina con ADN de horquilla. Esto lo hace particularmente eficaz en aplicaciones de SPRi, proporcionando una detección precisa y confiable de moléculas diana .

Propiedades

Fórmula molecular |

C19H34N6O10S |

|---|---|

Peso molecular |

538.6 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H34N6O10S/c20-4-2-1-3-9(21)15(30)23-11(6-26)17(32)22-10(5-14(28)29)16(31)24-12(7-27)18(33)25-13(8-36)19(34)35/h9-13,26-27,36H,1-8,20-21H2,(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,28,29)(H,34,35)/t9-,10-,11-,12-,13-/m0/s1 |

Clave InChI |

JKPQIXBCYXIBKH-VLJOUNFMSA-N |

SMILES isomérico |

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N |

SMILES canónico |

C(CCN)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)

![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)

![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)